molecular formula C22H22ClN3O3 B11356831 [4-(3-Chlorophenyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone

[4-(3-Chlorophenyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B11356831
M. Wt: 411.9 g/mol
InChI Key: XIPROPYMXSVMNM-UHFFFAOYSA-N
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Description

[4-(3-Chlorophenyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that features a piperazine ring and an oxazole ring

Preparation Methods

The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorophenylpiperazine with 4-ethoxyphenyl-1,2-oxazole-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[4-(3-Chlorophenyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. For instance, the piperazine ring can interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects. The oxazole ring may also play a role in modulating the compound’s activity by interacting with different enzymes or receptors .

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C22H22ClN3O3/c1-2-28-19-8-6-16(7-9-19)21-15-20(24-29-21)22(27)26-12-10-25(11-13-26)18-5-3-4-17(23)14-18/h3-9,14-15H,2,10-13H2,1H3

InChI Key

XIPROPYMXSVMNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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